molecular formula C19H22N4O4 B2372895 (Z)-2-((3-hydroxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid CAS No. 1048006-39-8

(Z)-2-((3-hydroxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

Cat. No. B2372895
CAS RN: 1048006-39-8
M. Wt: 370.409
InChI Key: BSOQQEWSEPKCKX-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((3-hydroxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

(Z)-2-((3-hydroxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis and characterization of amino acids and their derivatives. Its applications span from the development of novel amino-protecting groups to the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. For instance, the introduction of a novel amino-protecting group that is stable under certain conditions yet can be removed in a slightly alkaline medium, by hydrogenolysis, or by HBr in acetic acid, showcases the compound's versatility in synthetic chemistry (Wakselman & Guibe-jampel, 1973).

Catalysis and Ligand Design

The compound also finds applications in catalysis and ligand design, where its derivatives are utilized in the synthesis of complex structures and as catalysts in chemical reactions. For example, sulfonated Schiff base copper(II) complexes derived from the compound have shown efficiency and selectivity in alcohol oxidation, presenting a potential for green chemistry applications (Hazra et al., 2015).

Antimicrobial Activity

Furthermore, derivatives of (Z)-2-((3-hydroxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid have been explored for their antimicrobial properties. The synthesis and antimicrobial activity of N-Substituted-β-amino Acid Derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties have shown promising results against various bacterial and fungal strains, highlighting the compound's potential in the development of new antimicrobial agents (Mickevičienė et al., 2015).

Peptide Synthesis

The compound's derivatives play a significant role in peptide synthesis, where they serve as protecting groups for amino acids. This application is crucial for the synthesis of peptides and proteins with specific sequences and structures. An example is the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, facilitating the preparation of peptides and peptide-based compounds under mild conditions (Thalluri et al., 2014).

properties

IUPAC Name

2-(3-hydroxypropylamino)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-12-4-11-20-17(19(26)27)13-18(25)21-14-7-9-16(10-8-14)23-22-15-5-2-1-3-6-15/h1-3,5-10,17,20,24H,4,11-13H2,(H,21,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOQQEWSEPKCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037815
Record name L-Asparagine, N2-(3-hydroxypropyl)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048006-39-8
Record name L-Asparagine, N2-(3-hydroxypropyl)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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